2-(Cyanomethyl)-5-nitrobenzoic acid
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Overview
Description
2-(Cyanomethyl)-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H6N2O4. It is a yellow crystalline powder that is commonly used in scientific research applications. This compound has been shown to have various biochemical and physiological effects, making it an important tool in the field of pharmacology.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-5-nitrobenzoic acid is not fully understood, but it is believed to act as a pH-sensitive fluorescent dye that can be used to monitor changes in intracellular pH. It has also been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
2-(Cyanomethyl)-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Cyanomethyl)-5-nitrobenzoic acid in lab experiments is its fluorescent properties, which make it easy to monitor changes in intracellular pH. It is also relatively easy to synthesize and is readily available. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(Cyanomethyl)-5-nitrobenzoic acid. One area of interest is the development of new drugs based on its inhibitory effects on certain enzymes. Another area of interest is the use of this compound as a pH-sensitive fluorescent probe for monitoring intracellular pH in live cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2-(Cyanomethyl)-5-nitrobenzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 70-80°C for several hours until the desired product is obtained.
Scientific Research Applications
2-(Cyanomethyl)-5-nitrobenzoic acid has been extensively used in scientific research as a tool for studying various biological processes. It is commonly used as a fluorescent probe for measuring intracellular pH and as a pH indicator in biochemical assays. It has also been used in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
104825-25-4 |
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Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(cyanomethyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13) |
InChI Key |
NPFAMTRBOLBFAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |
synonyms |
Benzoic acid, 2-(cyanomethyl)-5-nitro- (9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.